![molecular formula C22H25N5O B6166805 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine CAS No. 1415824-88-2](/img/no-structure.png)
5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine
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Overview
Description
This compound belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . It has been featured in the synthesis of novel CDK2 targeting compounds .
Synthesis Analysis
The compound has been synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core . This core is occupied by an ATP binding pocket and bound with Met477, Glu475, and Thr474 residues .Chemical Reactions Analysis
The compound has been used in the synthesis of novel CDK2 inhibitors . It has shown significant inhibitory activity against CDK2/cyclin A2 .Scientific Research Applications
Anti-Proliferative Activity Against Leukemia Cell Lines
- Research Findings :
Drug Development
- Irreversible Kinase Inhibitors (IKIs) :
Structural Modifications
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine is Matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell migration, tissue remodeling, and inflammation.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine involves the reaction of 4-phenoxybenzaldehyde with piperidine to form 4-(4-phenoxyphenyl)piperidine. This intermediate is then reacted with 4,6-diaminopyrimidine to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "piperidine", "4,6-diaminopyrimidine", "chloroform", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: 4-phenoxybenzaldehyde is reacted with piperidine in chloroform to form 4-(4-phenoxyphenyl)piperidine.", "Step 2: 4-(4-phenoxyphenyl)piperidine is then reacted with 4,6-diaminopyrimidine in ethanol to form the final product.", "Step 3: The product is then purified by recrystallization from ethanol and diethyl ether.", "Step 4: The purity of the final product is confirmed by melting point determination and spectroscopic analysis (e.g. NMR, IR)." ] } | |
CAS RN |
1415824-88-2 |
Product Name |
5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine |
Molecular Formula |
C22H25N5O |
Molecular Weight |
375.5 |
Purity |
95 |
Origin of Product |
United States |
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